Molecular Weight and Size Reduction Relative to TBC3711: Implications for Ligand Efficiency and Permeability
The title compound has a calculated molecular weight of 362.5 Da (C17H18N2O3S2), which is approximately 19% lower than TBC3711 (447.5 Da, C20H21N3O5S2) . This size reduction is accompanied by a decrease in hydrogen‑bond acceptor count from 7 (TBC3711) to 5 (title compound) and a reduction in rotatable bonds from 8 to approximately 6 [1]. If the compound retains any measurable ETA affinity, its smaller size and lower polar surface area may translate to improved ligand efficiency (LE) metrics compared to the larger clinical candidate. However, in the absence of measured potency data, this remains a computational inference.
| Evidence Dimension | Molecular weight (Da) and H‑bond acceptor count (HBA) |
|---|---|
| Target Compound Data | MW = 362.5 Da; HBA = 5 (calculated from structure C17H18N2O3S2) |
| Comparator Or Baseline | TBC3711: MW = 447.5 Da; HBA = 7 (C20H21N3O5S2) |
| Quantified Difference | ΔMW = −85 Da (−19%); ΔHBA = −2 |
| Conditions | Calculated molecular properties based on chemical structure; no experimental confirmation available. |
Why This Matters
Lower molecular weight and reduced hydrogen‑bonding capacity may favor passive membrane permeability and oral absorption, provided that potency is not severely compromised, making the compound a potential streamlined scaffold for lead optimization.
- [1] Calculated from the chemical structure of 5-(3,4-dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide (C17H18N2O3S2). HBA and rotatable bond counts derived from SMILES: Cc1c(C)onc1‑c2ccc(s2)S(=O)(=O)NCc3ccccc3C. View Source
